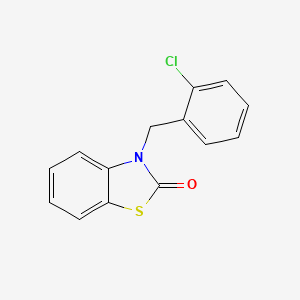
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Formation of 4-nitrophenoxyacetic acid: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 4-nitrophenoxyacetic acid.
Amidation: The final step involves the reaction of 4-nitrophenoxyacetic acid with 2,3-dichloroaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), and heat.
Hydrolysis: Acidic or basic conditions, water, and heat.
Major Products
Reduction: N-(2,3-dichlorophenyl)-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichloroaniline and 4-nitrophenoxyacetic acid.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds, such as:
N-(2,3-dichlorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2,3-dichlorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
N-(2,3-dichlorophenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a nitro group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The presence of different substituents can influence the compound’s solubility, stability, and interaction with biological targets, making each compound unique in its own right.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-2-1-3-12(14(11)16)17-13(19)8-22-10-6-4-9(5-7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVJOOMGJGTYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B5817916.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)


![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-[(2-Carbamoylphenyl)carbamoyl]phenyl acetate](/img/structure/B5817933.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5817937.png)
METHANONE](/img/structure/B5817941.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)
